![molecular formula C7H11NO2 B7968214 5,5-Dimethylpiperidine-2,4-dione](/img/structure/B7968214.png)
5,5-Dimethylpiperidine-2,4-dione
Overview
Description
5,5-Dimethylpiperidine-2,4-dione is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-Dimethylpiperidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethylpiperidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Complexation with Other Chemical Entities : Intermolecular hydrogen bonds with other chemicals, like 2,6-bis(acylamino)pyridines and dipyridin-2-ylamine, demonstrate the compound's capacity for strong interactions and complex formation. The association strength varies with the size of the acyl substituent, as shown by chemical shift changes in NH protons and supported by DFT calculations (Ośmiałowski et al., 2010).
Synthesis Applications : It's used in the synthesis of complex organic molecules, such as albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones. The reaction mechanism and stereochemistry involved in these syntheses are noteworthy (Gallina & Liberatori, 1974).
Antidepressant Activity : Derivatives of this compound have shown potential antidepressant activity, differentiating them from tricyclic antidepressants and monoamine oxidase inhibitors. This indicates its utility in pharmaceutical research (Wessels, Schwan & Pong, 1980).
Material Science : Spirocyclopropane derivatives of similar compounds have been studied for their corrosion inhibition properties in materials science, indicating its potential use in protective coatings and environmental applications (Chafiq et al., 2020).
Anticonvulsant Agents : Derivatives have been designed and synthesized with anticonvulsant properties, showcasing its significance in medicinal chemistry for treating neurological disorders (Babu, Pitchumani & Ramesh, 2012).
Peptide Synthesis : It serves as a protecting agent for amino groups in peptide synthesis, facilitating the production of complex peptides (Halpern & James, 1964).
Photoreactivity Studies : Its derivatives, like 5,5-dimethyl-1H-pyrrol-2(5H)-one, have been studied for their photochemical reactivity, which is crucial in photochemistry and materials science (Ihlefeld & Margaretha, 1992).
properties
IUPAC Name |
5,5-dimethylpiperidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)4-8-6(10)3-5(7)9/h3-4H2,1-2H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIHIUDAYBXRTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)CC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethylpiperidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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